molecular formula C12H14ClNO5S B5579674 2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid

2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid

Cat. No. B5579674
M. Wt: 319.76 g/mol
InChI Key: JASFFPDMUDMTLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar benzoic acid derivatives often involves multi-step chemical processes. A common approach might include starting from chlorinated nitrotoluene compounds, followed by a series of reactions such as reduction, acylation, oxidation, and hydrolysis to achieve the desired benzoic acid derivative. The total yield from such processes can be significant, indicating the feasibility of synthesizing complex benzoic acid compounds, including 2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid, through well-established chemical pathways (Qu Jian, 2007).

Molecular Structure Analysis

Molecular structure analysis of benzoic acid derivatives reveals intricate details such as the orientation of functional groups and intermolecular interactions. For example, in some benzoic acid compounds, carboxyl groups can exhibit distinct twisting away from the attached aromatic rings, influencing the compound's overall geometry and reactivity. Hydrogen bonding plays a crucial role in stabilizing the molecular structure, leading to the formation of specific motifs and chains in the crystal lattice (M. Hemamalini & H. Fun, 2010).

Chemical Reactions and Properties

Benzoic acid derivatives undergo various chemical reactions, including sulfonylation, which introduces sulfonyl groups into the aromatic ring, significantly altering the compound's chemical properties. The use of copper-mediated reactions for sulfonylation of benzoic acid derivatives is a notable method, achieving excellent regioselectivity and good yields. Such reactions underscore the reactivity of the benzoic acid core towards functional group modifications, which is likely applicable to 2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid as well (Jidan Liu et al., 2015).

Scientific Research Applications

Electrochemical Behavior and Kinetic Studies

Researchers have studied the electrochemical behavior and kinetics of related benzoic acid derivatives, providing insights into the chemical properties and reactions of compounds similar to 2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid. These studies offer a foundation for understanding its reactivity and potential applications in chemical synthesis and environmental remediation. For instance, the electrochemical reduction of azo bond-containing benzoic acids has been explored, highlighting the impact of sulfo substituents and solution pH on electrochemical behavior, ultimately leading to the production of amino salicylic acid and sulfanilic acid (Mandić, Nigović, & Šimunić, 2004) [https://consensus.app/papers/mechanism-kinetics-cleavage-bond-mandić/1a03d230423b555ca973b2774ecdbb9c/?utm_source=chatgpt].

Analytical and Detection Methods

The sensitivity and selectivity of spectrophotometric methods for determining furosemide in human urine and pharmaceuticals have been enhanced using diazocoupling reactions. This research underlines the compound's utility in developing analytical techniques for detecting and quantifying pharmaceutical substances in various matrices, thereby supporting quality control and pharmacokinetic studies (Tharpa, Basavaiah, & Vinay, 2010) [https://consensus.app/papers/diazocoupling-reaction-determination-furosemide-spiked-tharpa/005f6f360c6855039dee5b236bb697c0/?utm_source=chatgpt].

Oxidation Studies and Reaction Mechanisms

The oxidation processes involving 2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid have been studied, providing insights into the compound's reactivity and the formation of oxidation products such as furfuraldehyde. These findings have implications for understanding the metabolic pathways of the compound and its environmental degradation (Angadi & Tuwar, 2010) [https://consensus.app/papers/oxidation-fursemide-diperiodatocuprateiii-aqueous-angadi/4f24e4d7711357bab1e1f232504aa186/?utm_source=chatgpt].

Antibacterial Activity of Related Compounds

Investigations into the antibacterial activity of Schiff bases derived from 4-aminobenzoic acid, which shares structural similarities with 2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid, have identified potential applications in developing new antibacterial agents. These studies contribute to the search for novel compounds with antimicrobial properties (Parekh, Inamdhar, Nair, Baluja, & Chanda, 2005) [https://consensus.app/papers/synthesis-activity-schiff-bases-derived-4aminobenzoic-parekh/61ba695192d05c34937e84e21c0bff37/?utm_source=chatgpt].

properties

IUPAC Name

2-chloro-5-(oxolan-2-ylmethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO5S/c13-11-4-3-9(6-10(11)12(15)16)20(17,18)14-7-8-2-1-5-19-8/h3-4,6,8,14H,1-2,5,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASFFPDMUDMTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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